16,17-Epiestriol is primarily derived from the metabolism of estradiol, which is a key estrogen hormone in humans. The conversion occurs through hydroxylation processes that involve various enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases. These metabolic pathways are crucial for the regulation of estrogen levels in the body and can vary based on individual physiological conditions.
In terms of classification, 16,17-epiestriol falls under the category of steroidal estrogens. It is specifically categorized as a C18 steroid, which indicates it has 18 carbon atoms in its structure. Its classification also extends to its function as an endogenous estrogen, contributing to various physiological processes, including reproductive functions and regulation of menstrual cycles.
The synthesis of 16,17-epiestriol can be executed through several methods, often starting from commercially available precursors like estradiol. One notable method involves the use of nucleophilic fluorination techniques to introduce fluorine isotopes for imaging purposes.
For instance, one synthesis route described involves the preparation of 3-O-methoxymethyl-16,17-O-sulfuryl-16-epiestriol, which is then subjected to heating with dried fluoride ions in acetonitrile at elevated temperatures (approximately 105 degrees Celsius). Following this step, hydrolysis with hydrochloric acid in a solvent mixture leads to the formation of labeled compounds suitable for positron emission tomography (PET) imaging applications. The yield for this process can reach up to 76% with high radiochemical purity .
The molecular structure of 16,17-epiestriol consists of a steroid backbone featuring hydroxyl groups at positions 16 and 17. This configuration is critical for its biological activity and interaction with estrogen receptors.
The molecular formula for 16,17-epiestriol is , with a molecular weight of approximately 288.39 g/mol. The compound exhibits stereochemistry that influences its binding affinity to estrogen receptors.
16,17-Epiestriol undergoes various chemical reactions typical for steroid hormones, including glucuronidation and sulfation. These reactions are facilitated by specific enzymes such as UDP-glucuronosyltransferases (UGTs).
Kinetic studies indicate that UGT1A10 shows high activity toward the conjugation at the 3-hydroxyl position across various estriols, while UGT2B7 preferentially targets the hydroxyl groups at positions 16 and 17 depending on the specific structure of the estrogen being metabolized . Such metabolic transformations are essential for detoxifying estrogens and facilitating their excretion from the body.
The mechanism of action for 16,17-epiestriol primarily involves its binding to estrogen receptors (ERα and ERβ). The binding affinity varies based on structural modifications; notably, 16,17-epiestriol exhibits significant binding affinity to both receptor subtypes.
Research indicates that 16,17-epiestriol retains about 71% binding affinity for ERα and 79% for ERβ compared to estradiol . This differential binding may contribute to its physiological effects and therapeutic potential.
16,17-Epiestriol is typically presented as a white crystalline solid. Its melting point and solubility characteristics are influenced by its hydroxyl groups which enhance its polarity.
The compound is stable under standard laboratory conditions but can undergo degradation when exposed to extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction reactions typical of steroidal compounds.
16,17-Epiestriol has been explored for various scientific applications:
16,17-Epiestriol refers to stereoisomers of the endogenous estrogen estriol, characterized by inverted hydroxyl group configurations at either carbon 16 or 17 of the steroid nucleus. The core structure consists of an estrane skeleton (C18H24O3) with phenolic A-ring and hydroxylations at positions C3, C16, and C17. Systematic IUPAC nomenclature precisely defines each epimer based on its stereochemical orientation [1] [3] [8].
For the 16β,17β-epimer (historically termed 16-epiestriol), the IUPAC name is (1S,2R,3aS,3bR,9bS,11aS)-11a-Methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthrene-1,2,7-triol or alternatively (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol. Its molecular formula is C₁₈H₂₄O₃ with a molar mass of 288.387 g/mol and a mono isotopic mass of 288.173 g/mol. The SMILES notation is C[C@]12CC[C@H]3C@HCCC4=C3C=CC(=C4)O [1] [3] [8].
For the 16α,17α-epimer (designated 17-epiestriol), the IUPAC name is (1S,2R,3aS,3bR,9bS,11aS)-11a-Methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthrene-1,2,7-triol or (8R,9S,13S,14S,16R,17S)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol. Its molecular formula is identical (C₁₈H₂₄O₃), but stereochemistry differs, reflected in its distinct SMILES string: [H][C@@]12CC@HC@@H[C@@]1(C)CC[C@]1([H])C3=C(CC[C@@]21[H])C=C(O)C=C3 [6] [7].
Table 1: Structural Identifiers of 16,17-Epiestriol Epimers
Parameter | 16β,17β-Epiestriol (16-Epiestriol) | 16α,17α-Epiestriol (17-Epiestriol) |
---|---|---|
IUPAC Name | (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | (8R,9S,13S,14S,16R,17S)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
CAS Registry Number | 547-81-9 | 1228-72-4 |
InChI Key | PROQIPRRNZUXQM-ZMSHIADSSA-N | PROQIPRRNZUXQM-PNVOZDDCSA-N |
Canonical SMILES | C[C@]12CC[C@H]3C@HCCC4=C3C=CC(=C4)O | [H][C@@]12CC@HC@@H[C@@]1(C)CC[C@]1([H])C3=C(CC[C@@]21[H])C=C(O)C=C3 |
The biological significance of 16,17-epiestriol isomers stems entirely from their distinct spatial orientations. Epimerization at C16 or C17 creates diastereomers with unique three-dimensional shapes and biochemical interactions. The 16β,17β-epimer (16-epiestriol) features a trans configuration between the hydroxyl groups at C16 and C17, positioning both groups on the β-face (above the plane) of the steroid D-ring. In contrast, the 16α,17α-epimer (17-epiestriol) possesses hydroxyl groups on the α-face (below the plane) at these positions, also in a trans relationship relative to each other [1] [3] [6].
This stereochemical divergence critically influences molecular conformation, hydrogen bonding potential, and receptor binding pocket compatibility. The β-oriented hydroxyls in 16-epiestriol create a spatial profile distinct from estriol (16α,17β), while 17-epiestriol's α-oriented groups present a flatter D-ring topography. These differences underlie their differential receptor binding affinities and metabolic pathways. Crucially, nomenclature confusion exists: "16-epiestriol" specifically denotes the 16β,17β isomer, while "17-epiestriol" refers to the 16α,17α isomer – a distinction maintained in rigorous scientific literature [5] [6] [8].
Biologically, both 16,17-epiestriol epimers exhibit significantly weaker estrogenic potency than estradiol or even estriol. Relative Binding Affinity (RBA) studies against the Estrogen Receptor alpha (ERα) reveal: estradiol (RBA=100%), estriol (15%), 16β-epiestriol (20%), and 17α-epiestriol (31%). Notably, 17α-epiestriol demonstrates selective affinity for ERβ over ERα, a characteristic not shared by 16β-epiestriol or estriol [1] [6] [7].
Metabolically, 17α-epiestriol arises primarily from the reduction of 16α-hydroxyestrone, while 16β-epiestriol forms via oxidation/reduction pathways involving estriol conversion to 16-ketoestradiol. Both isomers are minor metabolites detected in human urine, particularly during late pregnancy alongside estriol. Unlike the predominant 2-hydroxylation and 16α-hydroxylation pathways of major estrogens, epiestriol formation represents a quantitatively minor metabolic route [1] [2] [5].
Table 2: Biological Properties of Epiestriols vs. Major Estrogens
Property | Estradiol (E2) | Estriol (E3) | 16β,17β-Epiestriol (16-Epi) | 16α,17α-Epiestriol (17-Epi) |
---|---|---|---|---|
Relative ERα Binding (%) | 100 | 15 | 20 | 31 |
ERβ Selectivity | Low | Low | Low | High |
Major Metabolic Origin | Aromatization | 16α-Hydroxylation | Oxidation of E3 | Reduction of 16α-OHE1 |
Urinary Detection | Yes | Yes (Major) | Yes (Minor) | Yes (Minor) |
Pregnancy Levels | Moderate | High | Detected | Detected |
Figure: Simplified Metabolic Relationships
Estradiol (E2)→ 16α-Hydroxylation → 16α-Hydroxyestrone → Reduction → **17α-Epiestriol**→ Oxidation → Estrone (E1) → 16β-Hydroxylation → 16β-Hydroxyestrone → Reduction → **16β-Epiestriol**Estriol (E3) ↔ Oxidation/Reduction ↔ 16β-Epiestriol
Advanced analytical techniques have unambiguously differentiated the epiestriol isomers and confirmed their configurations. X-ray crystallography provides definitive proof of absolute stereochemistry by resolving hydrogen atom positions and ring conformations. While explicit crystal structures weren't detailed in the sources, the distinct InChI keys (PROQIPRRNZUXQM-ZMSHIADSSA-N for 16β,17β vs. PROQIPRRNZUXQM-PNVOZDDCSA-N for 16α,17α) encode their unique stereochemical descriptors and enable computational modeling of their crystal packing [3] [4] [6].
Spectroscopically, high-resolution LC-MS/MS methods reliably separate and quantify the epimers in complex biological matrices like urine and breast tissue. These methods exploit subtle differences in polarity and mass fragmentation patterns. Predicted mass spectra indicate characteristic fragments: m/z 288 [M]⁺ for molecular ions, with key fragments at m/z 157, 145, and 134 arising from ring cleavages. NMR spectroscopy reveals distinct chemical shifts, particularly for the C16 and C17 protons: the 16β-H proton in 16-epiestriol resonates downfield compared to the 16α-H in 17-epiestriol due to anisotropic shielding effects. Similarly, the J-coupling constants between H16-H17 differ significantly between the trans-diaxial (16β,17β) and trans-diequatorial (16α,17α) configurations [3] [4].
Table 3: Analytical Signatures of Epiestriol Isomers
Method | 16β,17β-Epiestriol Signature | 16α,17α-Epiestriol Signature |
---|---|---|
HPLC Retention | Longer retention (less polar) | Shorter retention (more polar) |
Predicted GC-MS (m/z) | 288 [M]⁺, 270 [M-H₂O]⁺, 231, 157 | 288 [M]⁺, 270 [M-H₂O]⁺, 231, 157 (Intensities differ) |
¹³C NMR (C16 ppm) | ~73-75 ppm | ~70-72 ppm |
¹H NMR (H16 ppm) | ~4.10-4.30 ppm (t, J~9 Hz) | ~3.80-4.00 ppm (dd, J~5, 10 Hz) |
InChI Key | PROQIPRRNZUXQM-ZMSHIADSSA-N | PROQIPRRNZUXQM-PNVOZDDCSA-N |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: